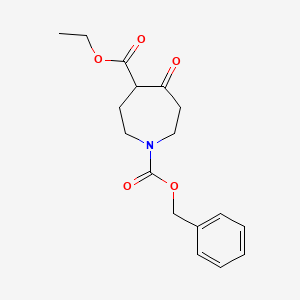

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

概要

説明

“1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate” is a chemical compound with the molecular formula C17H21NO5 . It is used in fine chemistry and as an intermediate in pharmaceutical products .

Synthesis Analysis

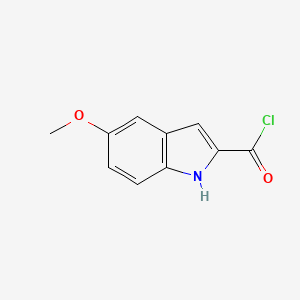

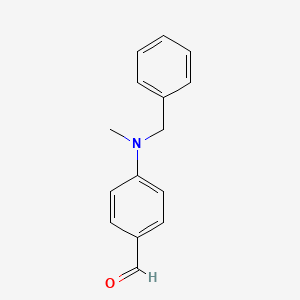

The synthesis of “1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate” involves the reaction of benzyl 4-oxo-1-piperidinecarboxylate with ethyl diazoacetate in the presence of boron trifluoride etherate . The reaction is carried out in diethyl ether at low temperatures, and the product is obtained as a yellow oil .Molecular Structure Analysis

The molecular structure of “1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate” consists of a seven-membered azepane ring with a 5-oxo group. The 1-position of the ring is substituted with a benzyl group, and the 4-position is substituted with an ethyl ester group .Physical And Chemical Properties Analysis

“1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate” is a solid or semi-solid compound . It has a molecular weight of 319.36 . The compound should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Synthesis and Chemical Properties

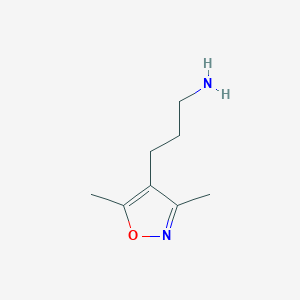

Pericyclic Reactions for Synthesis : New 1,3-oxazepine derivatives, a class related to azepane compounds, were synthesized from Schiff bases. These derivatives exhibit potential as antibiotics, indicating a methodology that could be applicable for synthesizing 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate for antibacterial applications (Abood, 2010).

Prodrug Design : While not directly related, the synthesis of prodrugs for improving pharmacokinetics of active pharmaceutical ingredients, like the hydroxamate-based inhibitor of glutamate carboxypeptidase II, shows how modifications like those in 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate could enhance drug delivery and efficacy (Rais et al., 2017).

Synthesis of Heterocyclic Compounds : The one-pot synthesis of 1,4,5-trisubstituted 1,2,3-triazoles demonstrates the versatility of heterocyclic chemistry in producing compounds with potential biological activity. This approach might be relevant for synthesizing and studying the properties of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (Ahmed et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

将来の方向性

The future directions for “1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate” could involve further exploration of its potential as an intermediate in pharmaceutical products . Additionally, more research could be conducted to understand its mechanism of action and potential as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase .

特性

IUPAC Name |

1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-2-22-16(20)14-8-10-18(11-9-15(14)19)17(21)23-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPFJXQFTCDJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562093 | |

| Record name | 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |

CAS RN |

31696-09-0 | |

| Record name | 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1317618.png)

![Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone](/img/structure/B1317621.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)